molecular formula C4H6O2 B096588 Methylmalondialdehyde CAS No. 16002-19-0

Methylmalondialdehyde

Cat. No.: B096588
CAS No.: 16002-19-0
M. Wt: 86.09 g/mol
InChI Key: VXYSFSCCSQAYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylmalondialdehyde is a derivative of malondialdehyde, a highly reactive compound that is a marker for oxidative stress. It is structurally similar to malondialdehyde but includes a methyl group, making it a useful internal standard in various analytical methods. This compound is often used in scientific research due to its stability and detectability by common analytical techniques.

Mechanism of Action

Target of Action

Methylmalondialdehyde (MMDA) is structurally close to Malondialdehyde (MDA), a compound derived from lipid peroxidation and from eicosanoid biosynthesis . MDA exists in biological matrices both in the free form and bound to SH and/or NH2 groups of various biomolecules . Therefore, it’s plausible that MMDA may interact with similar targets.

Mode of Action

MDA is known for its high reactivity and capability of forming adducts with multiple biological molecules such as proteins or DNA . This reactivity is mainly based on its electrophilicity, making it strongly reactive toward nucleophiles, such as basic amino acid residues (i.e., lysine and histidine) .

Biochemical Pathways

MMDA is often used as an internal standard for the detection of MDA . MDA is an end-product of the radical-initiated oxidative decomposition of poly-unsaturated fatty acids . It is also generated as a side product of thromboxane A2 synthesis . In case of thromboxane A2 synthesis, MDA is formed during the conversion of the endoperoxide prostaglandin H2 (PGH2) by thromboxane synthase . PGH2 is derived from arachidonic acid by conversion via cyclooxygenases .

Pharmacokinetics

It is known that mmda is easily obtainable from a commercial compound and is detectable by common methods such as hplc, gc, and capillary electrophoresis . This suggests that MMDA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Mda, a structurally similar compound, is known to cause toxic stress in cells and form covalent protein adducts referred to as “advanced lipoxidation end-products” (ale), in analogy to advanced glycation end-products (age) .

Action Environment

Given its use as an internal standard for mda detection in various biological matrices such as rat brain, rat liver microsomes, and human plasma , it can be inferred that MMDA may be stable and effective in a variety of biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmalondialdehyde can be synthesized through the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction typically involves acidic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced similarly to malondialdehyde, often through the oxidation of polyunsaturated fatty acids. The process involves controlled conditions to ensure the purity and stability of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming various oxidized products.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions due to its electrophilic nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methylmalondialdehyde is widely used in scientific research due to its stability and detectability. Some key applications include:

    Chemistry: Used as an internal standard in chromatographic analyses to quantify malondialdehyde levels.

    Biology: Serves as a biomarker for oxidative stress in biological samples.

    Medicine: Utilized in studies related to lipid peroxidation and its effects on human health.

    Industry: Employed in quality control processes to monitor oxidative degradation in food and other products.

Comparison with Similar Compounds

    Malondialdehyde: The parent compound, widely used as a biomarker for oxidative stress.

    4-Hydroxy-2-nonenal: Another aldehyde formed during lipid peroxidation, known for its high reactivity.

    4-Hydroxy-2-hexenal: Similar to 4-hydroxy-2-nonenal but with a shorter carbon chain.

Uniqueness: Methylmalondialdehyde is unique due to its methyl group, which enhances its stability and makes it a more suitable internal standard for analytical methods compared to malondialdehyde. Its structural similarity to malondialdehyde allows it to mimic the behavior of the parent compound while providing more reliable and reproducible results in various assays.

Properties

IUPAC Name

2-methylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSFSCCSQAYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166786
Record name Methylmalondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16002-19-0
Record name Methylmalondialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16002-19-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylmalondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMALONDIALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The sodium enolate of methylmalonaldehyde was prepared using methyl formate, sodium methoxide/methanol solution, and propionaldehyde exactly as described by the procedure of Example I. After addition of 5 mL of benzene to this mixture, excess methyl formate was removed by fractional distillation in accordance with Example II. Once the formate ester had been removed, 4.0 mL of N,N-dimethylformamide (spectrophotometric grade) was added to the mixture and distillative removal of methyl alcohol and most of the benzene was accomplished as outlined in the procedure of Example II. After allowing the mixture of the sodium enolate of methylmalonaldehyde in DMF to cool to room temperature, 1.00 mL (11.0 mmoles) of 1-bromopropane (purchased from Aldrich Chemical Co., Milwaukee, Wisc.) was added. This mixture was then stirred at 62° C. (oil bath temperature), while being maintained under a nitrogen atmosphere, for 18 hours. Isolation of the product as described in the procedure of Example II, followed by evaporative distillation, afforded 350 mg (82% yield) of 2-methyl-3-propoxypropenal: boiling point 60°-68° C. (bath temperature, 0.25 mm). The proton NMR spectrum of this vinylogous ester exhibited a singlet at δ9.15 (CHO), a quartet (J=1.5 Hz) at δ6.94 (vinyl H), a triplet (J=6.5 Hz) at δ4.1 (CH2O), a doublet (J=1.5 Hz) at δ1.72 (vinyl CH3), and a triplet (J=7 Hz) at δ1.02 (CH3CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylmalondialdehyde
Reactant of Route 2
Reactant of Route 2
Methylmalondialdehyde
Reactant of Route 3
Methylmalondialdehyde
Reactant of Route 4
Methylmalondialdehyde
Reactant of Route 5
Methylmalondialdehyde
Reactant of Route 6
Reactant of Route 6
Methylmalondialdehyde
Customer
Q & A

Q1: What is the significance of 2-methylpropanedial in combustion chemistry?

A1: 2-Methylpropanedial is a significant dicarbonyl species formed during the combustion of hydrocarbons and biofuels. Specifically, it arises from the ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane, an intermediate in n-butane oxidation []. This compound is often used as a proxy for modeling the reaction rates of ketohydroperoxides, which are important due to their chain-branching potential in combustion processes [].

Q2: How does the formation of 2-methylpropanedial impact our understanding of fuel oxidation?

A2: The identification of 2-methylpropanedial as a product of 2-methyloxetane oxidation highlights the complexity of cyclic ether reactions in combustion []. Current chemical kinetic models used for combustion often oversimplify these reactions. Understanding the formation pathways and subsequent reactions of species like 2-methylpropanedial is crucial for developing more accurate and predictive combustion models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.